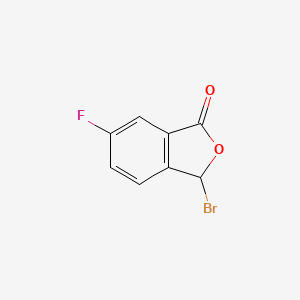

3-Bromo-6-fluorophthalide

Description

3-Bromo-6-fluorophthalide: (CAS Number: 1378867-19-6) is a chemical compound with the empirical formula C9H4BrFO2. It belongs to the class of phthalide derivatives and features bromine and fluorine substituents on the phthalide ring. The compound’s molecular weight is approximately 231.02 g/mol .

Properties

IUPAC Name |

3-bromo-6-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2/c9-7-5-2-1-4(10)3-6(5)8(11)12-7/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFKYPBSKNRFBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)OC2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes:

The synthetic preparation of 3-Bromo-6-fluorophthalide involves introducing bromine and fluorine substituents onto the phthalide ring. Specific synthetic routes may vary, but a common approach is the reaction of a suitable phthalide precursor with bromine and a fluorinating agent.

Reaction Conditions:

Bromination: Bromination typically occurs via electrophilic aromatic substitution. The reaction can be carried out using bromine or a brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent (e.g., chloroform or dichloromethane).

Fluorination: Fluorination can be achieved using reagents like hydrogen fluoride (HF) or a fluorinating agent (e.g., Selectfluor). Anhydrous conditions are crucial to prevent hydrolysis.

Industrial Production:

Information on large-scale industrial production methods for 3-Bromo-6-fluorophthalide is limited.

Chemical Reactions Analysis

3-Bromo-6-fluorophthalide can participate in various reactions:

Substitution Reactions: The bromine and fluorine substituents make it susceptible to nucleophilic substitution reactions.

Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

Common Reagents: Nucleophiles (e.g., amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).

Major Products: The specific products depend on the reaction conditions and substituents involved.

Scientific Research Applications

3-Bromo-6-fluorophthalide finds applications in:

Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

Fluorine Chemistry: Its fluorine substituent contributes to studies in fluorinated compounds.

Biological Studies: Investigating its effects on biological systems.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While 3-Bromo-6-fluorophthalide is unique due to its specific bromine and fluorine arrangement, similar compounds include other phthalide derivatives with halogen substituents.

Biological Activity

3-Bromo-6-fluorophthalide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of 3-Bromo-6-fluorophthalide, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Bromo-6-fluorophthalide belongs to the phthalide family, characterized by a phthalic acid derivative with halogen substitutions. Its chemical structure can be represented as follows:

This structure includes a bromine atom at the 3-position and a fluorine atom at the 6-position of the phthalide ring, which may influence its reactivity and biological interactions.

Antitumor Activity

Research indicates that compounds similar to 3-Bromo-6-fluorophthalide exhibit significant antitumor properties. For instance, studies on related indenoisoquinoline derivatives have shown potent antiproliferative effects against various cancer cell lines, including lung, colon, and breast cancers. These compounds function primarily through the inhibition of topoisomerase IB, an enzyme critical for DNA replication and repair in cancer cells .

Table 1: Antitumor Activity of Related Compounds

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| 3-Nitroindenoisoquinoline | 0.01 | Lung (HOP-62) |

| 3-Bromo-6-fluorophthalide | TBD | TBD |

| Indenoisoquinoline A | 0.03 | Colon (HCT-116) |

| Indenoisoquinoline B | 0.025 | Breast (MCF7) |

The biological activity of 3-Bromo-6-fluorophthalide may be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase IB, leading to increased DNA damage in cancer cells.

- Oxidative Stress Modulation : Compounds in this class may also modulate oxidative stress pathways, enhancing cellular resistance against oxidative damage.

- Anti-inflammatory Effects : Some studies suggest that halogenated phthalides possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

A notable study evaluated the effects of various halogenated phthalides on cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner. For example, a derivative with similar structural characteristics to 3-Bromo-6-fluorophthalide was found to have an IC50 value of approximately 0.01 μM against lung cancer cells .

Study Example: Halogenated Phthalides in Cancer Treatment

In a comparative study involving multiple halogenated phthalides:

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Methodology : Cell viability assays were conducted using MTT assays across different concentrations.

- Results : The study demonstrated that compounds with bromine and fluorine substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.